molecular formula C9H4BrF2N B3249007 5-Bromo-6,8-difluoroquinoline CAS No. 1909309-62-1

5-Bromo-6,8-difluoroquinoline

Cat. No.: B3249007
CAS No.: 1909309-62-1
M. Wt: 244.03
InChI Key: GPUKKKPHRXHKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6,8-difluoroquinoline is a high-purity chemical compound offered for research and development purposes. This multifunctional halogenated quinoline serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the construction of more complex molecules for pharmaceutical exploration . The strategic placement of bromine and fluorine atoms on the quinoline scaffold makes this compound a promising building block for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling the rapid synthesis of diverse compound libraries . Quinoline derivatives, especially those incorporating halogen atoms, are extensively investigated in drug discovery for their diverse biological activities . Researchers utilize such bromo- and fluoro-substituted quinolines as key precursors in developing potential therapeutic agents . The structural features of this compound are consistent with those used in exploratory research for generating novel bioactive molecules . Applications: This product is intended for use as a chemical intermediate in organic synthesis, method development, and early-stage pharmaceutical research. Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2N/c10-8-5-2-1-3-13-9(5)7(12)4-6(8)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUKKKPHRXHKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2Br)F)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 5 Bromo 6,8 Difluoroquinoline and Its Structural Analogs

Retrosynthetic Analysis for the Difluorobromoquinoline Core

Retrosynthetic analysis provides a logical framework for dissecting the target molecule, 5-Bromo-6,8-difluoroquinoline, into simpler, more readily available starting materials. Two primary disconnection strategies emerge for this polyhalogenated quinoline (B57606) core.

The first approach involves a late-stage halogenation. The carbon-bromine bond at the C5 position is disconnected, leading to the precursor 6,8-difluoroquinoline (B127152). This intermediate can be further deconstructed via a disconnection reminiscent of the Friedländer synthesis, breaking the N1-C2 and C4-C4a bonds. This reveals a substituted o-aminobenzaldehyde, specifically 2-amino-3,5-difluorobenzaldehyde, and a two-carbon carbonyl-containing component like acetaldehyde (B116499) or acetone.

A second, alternative strategy focuses on constructing the quinoline ring from a pre-halogenated aniline (B41778) precursor. By disconnecting the quinoline ring system according to a Skraup or Doebner-von Miller reaction pathway, the target molecule is simplified to 4-bromo-3,5-difluoroaniline (B1271886) and a three-carbon building block such as glycerol (B35011) or an α,β-unsaturated aldehyde/ketone. nih.gov This approach hinges on the successful synthesis of the key tri-substituted aniline intermediate.

Classical and Modern Approaches to Quinoline Ring System Construction

The synthesis of the quinoline ring is one of the foundational areas of heterocyclic chemistry, with numerous named reactions developed over the past century. nih.govnih.gov These methods, along with modern transition-metal-catalyzed techniques, provide a versatile toolkit for accessing structures like this compound.

Adaptations of Friedländer, Skraup, and Doebner-von Miller Syntheses

The Friedländer, Skraup, and Doebner-von Miller reactions are cornerstone methods for quinoline synthesis. wikipedia.orgwikipedia.orgiipseries.org

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. alfa-chemistry.comorganic-chemistry.org The reaction is typically catalyzed by acid or base. wikipedia.orgalfa-chemistry.com For a target like this compound, this would require a highly substituted and potentially difficult-to-prepare 2-amino-4-bromo-3,5-difluorobenzaldehyde precursor.

The Skraup synthesis is a robust method that produces quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgpharmaguideline.com The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation. iipseries.orgpharmaguideline.com

The Doebner-von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines. nih.govwikipedia.orgsynarchive.com

When applying these methods to fluorinated substrates, the powerful electron-withdrawing nature of the fluorine atoms can significantly decrease the nucleophilicity of the aniline ring. This deactivation often necessitates harsher reaction conditions, such as stronger acids or higher temperatures, to promote the key electrophilic cyclization step. nih.gov

Named ReactionKey ReactantsTypical ConditionsGeneral Product
Friedländer Synthesiso-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundAcid or base catalysisSubstituted Quinolines
Skraup SynthesisAniline + Glycerol + Oxidizing agentConcentrated H₂SO₄, heatUnsubstituted (on hetero-ring) Quinolines
Doebner-von Miller ReactionAniline + α,β-Unsaturated carbonyl compoundAcid catalysisSubstituted Quinolines

Transition Metal-Catalyzed Cyclization and Annulation Strategies

Modern synthetic chemistry has seen the rise of transition-metal catalysis as a powerful tool for constructing complex heterocyclic systems under milder conditions. iaea.orgias.ac.in These methods offer advantages in terms of efficiency, functional group tolerance, and regioselectivity over classical approaches. nih.gov

Catalysts based on palladium, copper, iron, and iridium have been successfully employed in the synthesis of quinoline derivatives. iaea.orgorganic-chemistry.org Common strategies include:

Domino Reactions: Palladium-catalyzed processes, such as a Sonogashira coupling followed by cyclization, can construct the quinoline core from readily available starting materials like o-haloanilines and terminal alkynes. ias.ac.in

C-H Functionalization: Copper- or iron-catalyzed reactions can proceed via C-H activation of anilines and subsequent coupling with aldehydes or ketones, followed by cyclization to form the quinoline ring. ias.ac.inorganic-chemistry.org

Aerobic Oxidative Cyclization: These methods utilize molecular oxygen as a green oxidant to drive the cyclization of precursors like N-(2-alkenylaryl)enamines, catalyzed by copper complexes. nih.gov

These transition metal-catalyzed approaches provide powerful and flexible alternatives for constructing the difluorobromoquinoline core, often from precursors that are more accessible than those required for classical named reactions. iaea.orgnih.gov

Targeted Synthesis of this compound

The specific arrangement of substituents in this compound can be achieved through two primary strategies: late-stage bromination of a difluoroquinoline intermediate or early introduction of all halogens onto a precursor that is subsequently cyclized.

Regioselective Halogenation Post-Cyclization Approaches

This strategy involves the synthesis of 6,8-difluoroquinoline as a key intermediate, followed by selective bromination at the C5 position. The success of this approach depends on controlling the regioselectivity of the electrophilic aromatic substitution on the electron-deficient difluoroquinoline ring.

The nitrogen atom in the quinoline ring deactivates the heterocyclic ring towards electrophilic attack, while the benzene (B151609) ring is generally more reactive. The two fluorine atoms at C6 and C8 are strong deactivating groups but are ortho-, para-directing. The most favorable position for electrophilic attack would be C5, which is para to the C8 fluorine and ortho to the C6 fluorine, and is also an activated position within the quinoline system.

Reagents such as N-Bromosuccinimide (NBS) are commonly used for such brominations. orgsyn.org The reaction conditions can be tuned to enhance reactivity and selectivity. For instance, using solvents like hexafluoroisopropanol (HFIP) can activate N-halosuccinimides, allowing for mild and regioselective halogenation of a wide range of aromatic and heteroaromatic compounds without the need for an additional catalyst. organic-chemistry.orgresearchgate.net

Stepwise Introduction of Fluorine and Bromine Substituents

An alternative to post-cyclization halogenation is to construct the quinoline ring from an aniline precursor that already contains the required bromine and fluorine atoms. A plausible synthetic sequence could begin with the nitration of 1,3-difluorobenzene, followed by bromination and subsequent reduction of the nitro group to furnish 4-bromo-3,5-difluoroaniline.

This key aniline intermediate can then be subjected to a classical quinoline synthesis. For example, a Doebner-von Miller reaction with an α,β-unsaturated carbonyl compound or a Skraup reaction with glycerol under strong acid and oxidative conditions would yield the desired this compound. nih.govwikipedia.org This pathway offers the advantage of unambiguous placement of the halogen substituents prior to the construction of the heterocyclic ring.

StrategyKey IntermediateKey TransformationAdvantagesChallenges
Post-Cyclization Halogenation6,8-DifluoroquinolineElectrophilic Bromination at C5Potentially shorter route to the core ring system.Controlling regioselectivity during bromination.
Stepwise Substituent Introduction4-Bromo-3,5-difluoroanilineSkraup or Doebner-von Miller cyclizationUnambiguous placement of substituents.Multi-step synthesis of the aniline precursor; potentially harsh cyclization conditions.

Multi-component Reactions for Direct Assembly

Multi-component reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecular scaffolds like quinolines from simple starting materials in a single step. rsc.org These reactions avoid the isolation of intermediates, thereby saving time, resources, and reducing waste. nih.gov The direct assembly of the this compound skeleton can be envisioned through established MCRs for quinoline synthesis, such as the Doebner-Miller or Combes reactions, by selecting appropriately substituted precursors. wikipedia.orgiipseries.org

For instance, a plausible MCR approach would involve the acid-catalyzed condensation of 3-bromo-2,4-difluoroaniline (B177035) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com The reaction proceeds through a series of steps including conjugate addition, cyclization, dehydration, and oxidation to yield the final aromatic quinoline ring system. The choice of catalyst, which can range from Brønsted acids to Lewis acids, is crucial for the reaction's success. wikipedia.orgslideshare.net

Three-component reactions involving a substituted aniline, an aldehyde, and an alkyne, often mediated by a Lewis acid catalyst like Yb(OTf)₃ or FeCl₃, also provide a direct route to highly substituted quinolines. scielo.br The mechanism typically involves the formation of a propargylamine (B41283) intermediate, which then undergoes intramolecular hydroarylation and subsequent oxidation to furnish the quinoline product. scielo.br

Table 1: Representative Multi-component Reactions for Quinoline Synthesis
Reaction TypeComponentsTypical Catalyst/ConditionsKey Features
Doebner-Miller ReactionAniline, α,β-Unsaturated CarbonylBrønsted or Lewis Acid (e.g., HCl, SnCl₄)Forms the quinoline ring through a cascade of reactions. wikipedia.orglookchem.com
Combes SynthesisAniline, β-DiketoneAcid catalyst (e.g., H₂SO₄)Yields 2,4-disubstituted quinolines. iipseries.org
Three-Component CouplingAniline, Aldehyde, AlkyneLewis Acid (e.g., Yb(OTf)₃, FeCl₃)Convergent synthesis leading to polysubstituted quinolines. scielo.br

Synthesis of Diversified Analogs of this compound

The this compound scaffold serves as a versatile platform for the synthesis of a diverse library of analogs. Functionalization can be achieved at multiple positions, including the bromine moiety, the fluorine-bearing carbons, the quinoline nitrogen, and other carbon positions on the ring.

Modification of the Bromine Moiety (e.g., Suzuki, Sonogashira, Buchwald-Hartwig Couplings)

The bromine atom at the C-5 position is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction enables the formation of a new carbon-carbon single bond by coupling the bromoquinoline with an organoboron reagent, typically a boronic acid or ester. This method is widely used to introduce aryl or vinyl substituents.

Table 2: Suzuki Coupling for C-5 Arylation
ParameterDescription
ReactantsThis compound, Arylboronic Acid (Ar-B(OH)₂)
CatalystPalladium(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
BaseAqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
SolventToluene, Dioxane, DMF, often with water
Product5-Aryl-6,8-difluoroquinoline

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon triple bond by coupling the bromoquinoline with a terminal alkyne. It is a powerful method for introducing alkynyl side chains. The reaction is typically co-catalyzed by palladium and copper(I) salts.

Table 3: Sonogashira Coupling for C-5 Alkynylation
ParameterDescription
ReactantsThis compound, Terminal Alkyne (R-C≡CH)
CatalystPalladium(0) complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI)
BaseAmine base (e.g., Triethylamine, Diisopropylamine)
SolventTHF, DMF
Product5-Alkynyl-6,8-difluoroquinoline

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds, coupling the bromoquinoline with a primary or secondary amine. wikipedia.org It allows for the introduction of a wide range of amino functionalities at the C-5 position. researchgate.net The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields. wikipedia.org

Table 4: Buchwald-Hartwig Amination for C-5 Functionalization
ParameterDescription
ReactantsThis compound, Amine (R¹R²NH)
CatalystPalladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
LigandBulky electron-rich phosphine ligand (e.g., BINAP, XPhos)
BaseStrong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)
SolventToluene, Dioxane
Product5-(R¹R²-amino)-6,8-difluoroquinoline

Functionalization at Fluorine-Bearing Positions via Nucleophilic Aromatic Substitution

The fluorine atoms at C-6 and C-8 are susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the fused pyridine (B92270) ring. This allows for the displacement of fluoride (B91410) ions by a variety of nucleophiles, providing a direct route to functionalized analogs. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. This pathway is particularly effective for introducing oxygen, nitrogen, and sulfur-based nucleophiles.

Table 5: Nucleophilic Aromatic Substitution (SNAr) at C-6/C-8
Nucleophile (Nu-H)Typical ConditionsProduct at C-6 or C-8
Alcohols (R-OH)Base (e.g., NaH, K₂CO₃), Polar aprotic solvent (e.g., DMF, DMSO)Alkoxy-substituted quinoline
Amines (R¹R²NH)Heating, often in the amine as solvent or in a polar aprotic solventAmino-substituted quinoline
Thiols (R-SH)Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF)Thioether-substituted quinoline

Derivatization at the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom allows for direct derivatization through alkylation or oxidation.

N-Alkylation: Treatment of the quinoline with an alkylating agent, such as an alkyl halide, results in the formation of a quaternary quinolinium salt. This modification introduces a positive charge and can significantly alter the electronic properties of the molecule. Boronic acid-catalyzed reductive alkylation provides another route to N-alkyl tetrahydroquinolines in a one-pot reaction from the parent quinoline. organic-chemistry.orgacs.org

N-Oxidation: Oxidation of the quinoline nitrogen, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding quinoline N-oxide. researchgate.net The N-oxide group is a versatile functional handle; it can act as a directing group for C-H functionalization, particularly at the C-2 and C-8 positions, and can be subsequently removed if desired. researchgate.netresearchgate.netrsc.org

Table 6: Derivatization at the Quinoline Nitrogen
ReactionReagentTypical SolventProduct
N-AlkylationAlkyl Halide (R-X)Acetonitrile (B52724), DMFN-Alkyl-5-bromo-6,8-difluoroquinolinium halide
N-Oxidationm-CPBA, H₂O₂Dichloromethane, ChloroformThis compound N-oxide

Introduction of Side Chains at Carbon Positions (e.g., C2, C4, C7)

Direct C-H functionalization has emerged as a powerful tool for introducing substituents at various carbon positions of the quinoline ring, avoiding the need for pre-functionalized substrates. nih.govrsc.org The regioselectivity is often controlled by the choice of transition metal catalyst, directing groups, or the inherent electronic properties of the quinoline ring. nih.govmdpi.com

C-2 Position: The C-2 position is electronically activated and can be readily functionalized. nih.gov In quinoline N-oxides, the C-2 position is particularly susceptible to attack. nih.gov Transition metal-catalyzed reactions, such as those employing palladium, rhodium, or copper, can introduce aryl, alkyl, and amino groups at this site. nih.govrsc.org

C-4 Position: While less electronically activated than C-2, methods have been developed for the C-H functionalization at the C-4 position, often utilizing rhodium catalysts. rsc.org

C-7 Position: The C-7 position is one of the more challenging sites to functionalize directly via C-H activation. nih.gov However, certain directing group strategies, such as placing a pivalamide (B147659) group at the C-8 position, have been shown to direct olefination to the C-7 position. nih.gov

Table 7: C-H Functionalization at Various Carbon Positions
PositionReaction TypeTypical Catalyst/ReagentsSide Chain Introduced
C-2Arylation (on N-oxide)Pd(OAc)₂, Ag₂CO₃, Aryl sourceAryl
C-2Alkenylation (on N-oxide)Pd(OAc)₂, AgOAc, AlkeneAlkenyl
C-2AminationNi-catalyzed, Cyclic aminesAmino
C-4AlkylationRh-catalyzed, AlkenesAlkyl
C-7Olefination (directed)Rh-catalyzed, Ethyl acrylateAlkenyl

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 6,8 Difluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorine Atoms

There is no specific scientific literature detailing the nucleophilic aromatic substitution (SNAr) reactions on the fluorine atoms of 5-Bromo-6,8-difluoroquinoline. While the electron-withdrawing nature of the quinoline (B57606) ring system generally activates halogen substituents towards SNAr, the relative reactivity of the fluorine atoms at the 6- and 8-positions, the regioselectivity of such reactions, and the specific conditions required have not been experimentally determined or reported for this compound.

Electrophilic Aromatic Substitution (EAS) Reactions at Unsubstituted Positions

Investigations into the electrophilic aromatic substitution (EAS) reactions at the unsubstituted positions of this compound have not been published. The quinoline nucleus is inherently electron-deficient and thus generally unreactive towards electrophilic substitution. The directing effects of the bromo and difluoro substituents on the remaining positions of the carbocyclic ring have not been explored, and no data on reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation for this specific molecule could be located.

Cross-Coupling Reactions Involving the C-Br Bond

While the carbon-bromine bond is a versatile handle for cross-coupling reactions, specific studies applying these methodologies to this compound are not documented in the available literature.

Palladium-Catalyzed (e.g., Suzuki, Sonogashira, Heck, Stille)

There are no specific reports on the use of this compound as a substrate in palladium-catalyzed cross-coupling reactions. Consequently, there is no experimental data available for Suzuki, Sonogashira, Heck, or Stille couplings involving this compound. The feasibility, optimal catalytic systems, reaction conditions, and yields for these transformations with this compound remain undetermined.

Copper-Catalyzed (e.g., Ullmann-type, Chan-Lam Couplings)

Similarly, the application of copper-catalyzed cross-coupling reactions, such as Ullmann-type condensations or Chan-Lam couplings, to this compound has not been described in the scientific literature. There is a lack of information on the potential for forming carbon-heteroatom bonds at the 5-position of this quinoline derivative using copper-based catalytic systems.

Nickel-Catalyzed Reactions

No studies have been published on nickel-catalyzed cross-coupling reactions involving this compound. The potential advantages of using nickel catalysts, such as lower cost or unique reactivity profiles with this specific substrate, have not been explored.

Metalation and Lithiation Strategies for Further Functionalization

There is no available research on the metalation or lithiation of this compound. Strategies such as halogen-metal exchange at the C-Br bond or directed ortho-lithiation guided by the fluorine or nitrogen atoms have not been reported. Therefore, the potential for generating organometallic intermediates of this compound for subsequent functionalization with various electrophiles remains an uninvestigated area of its chemical reactivity.

Radical Reactions and Single Electron Transfer Pathways

Elucidating the propensity of this compound to participate in radical reactions would require studies involving radical initiators or photoredox catalysis. Investigating its behavior under these conditions would reveal potential C-Br or C-H bond homolysis pathways and its ability to accept or donate an electron in single electron transfer (SET) processes.

Ring-Opening and Rearrangement Mechanisms

Exploration of the stability of the this compound ring system under various conditions, such as exposure to strong nucleophiles, electrophiles, or high temperatures, would be needed to determine if any ring-opening or skeletal rearrangement mechanisms are plausible. The electron-withdrawing nature of the fluorine atoms could potentially influence the stability of the heterocyclic ring.

Acid-Base Chemistry and Tautomerism Studies

The basicity of the quinoline nitrogen in this compound is expected to be attenuated by the inductive effects of the fluorine and bromine substituents. Spectroscopic and computational studies would be required to determine its pKa value accurately. Furthermore, while quinoline itself does not exhibit prominent tautomerism, the specific substitution pattern of this compound warrants investigation to ascertain if any alternative tautomeric forms are accessible.

Due to the lack of available data, no research findings or data tables can be presented for these specific areas of chemical reactivity for this compound.

Theoretical and Computational Chemistry Studies of 5 Bromo 6,8 Difluoroquinoline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties of 5-Bromo-6,8-difluoroquinoline. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and energy levels within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV)
HOMO -6.5 to -7.5
LUMO -1.5 to -2.5
HOMO-LUMO Gap 4.0 to 6.0

Note: These are estimated values based on similar halogenated heterocycles and require verification through specific calculations.

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. It is a valuable tool for predicting sites susceptible to electrophilic or nucleophilic attack. For this compound, the ESP map would likely show regions of negative potential (red) around the nitrogen atom and the fluorine atoms due to their high electronegativity, indicating their potential to interact with electrophiles. Conversely, regions of positive potential (blue) might be expected on the hydrogen atoms and near the bromine atom, suggesting sites for nucleophilic interaction.

Density Functional Theory (DFT) Applications for Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that correlates the electron density of a system with its energy, providing a balance between accuracy and computational cost. nih.govresearchgate.net It is particularly useful for predicting the reactivity of organic molecules.

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction coordinate. DFT calculations can be employed to locate and characterize the geometry and energy of transition states for various reactions involving this compound. This analysis is crucial for determining reaction rates and elucidating reaction pathways. For instance, in a nucleophilic aromatic substitution reaction, DFT could model the formation of the Meisenheimer complex as a transition state or intermediate.

DFT-based calculations can predict the regioselectivity of reactions, such as electrophilic aromatic substitution, by calculating the relative energies of the possible intermediates. For this compound, DFT could be used to determine whether an incoming electrophile would preferentially substitute at the C-3, C-4, or C-7 positions by comparing the stabilities of the corresponding sigma complexes. This predictive capability is invaluable in synthetic chemistry for designing reactions that yield the desired isomer. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with solvent molecules or biological macromolecules. These simulations can reveal information about the molecule's flexibility, solvation properties, and potential binding modes to a target protein, which is particularly relevant in the context of drug design.

Structure-Activity Relationship (SAR) Studies Through Computational Methods (pre-clinical focus)

Computational studies focusing on the structure-activity relationship (SAR) of quinoline (B57606) derivatives have been instrumental in elucidating the impact of various substituents on their biological activity. While specific preclinical computational SAR studies solely on this compound are not extensively documented in publicly available research, the principles can be inferred from broader studies on related 5-substituted-6,8-difluoroquinolones. These investigations have consistently highlighted the criticality of the substituent at the C-5 position in modulating the therapeutic potential of this class of compounds.

In the context of antibacterial agents, for instance, research on a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids has demonstrated that the nature of the C-5 substituent significantly influences in vitro potency. nih.gov While this foundational work was primarily experimental, it has laid the groundwork for subsequent computational models. Such models are employed to predict how modifications at the C-5 position, including the introduction of a bromo group, affect the molecule's interaction with biological targets.

Computational SAR studies in a preclinical setting typically involve the generation of a library of virtual analogs of the lead compound, in this case, this compound. These analogs would systematically vary the substituent at the 5-position (e.g., with other halogens, alkyl groups, or hydrogen bonding moieties) to probe the electronic and steric requirements for optimal activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling are then used to correlate these structural changes with predicted biological activity.

The following table summarizes the anticipated impact of substituents at the C-5 position of the 6,8-difluoroquinoline (B127152) scaffold based on general principles derived from related compounds.

Substituent at C-5Predicted Influence on ActivityRationale
Bromo (Br) Can enhance binding affinity through halogen bonding and favorable steric interactions.The bromine atom is polarizable and can act as a halogen bond donor. Its size can provide optimal van der Waals contacts within a binding pocket.
Amino (NH2) Potentially increases activity through hydrogen bonding capabilities.The amino group can act as both a hydrogen bond donor and acceptor, forming strong interactions with protein residues.
Fluoro (F) May alter electronic properties and metabolic stability.The high electronegativity of fluorine can influence the overall electron distribution of the quinoline ring system.
Methyl (CH3) Can provide favorable hydrophobic interactions.A small alkyl group can occupy hydrophobic pockets within a target protein, enhancing binding affinity.

These computational predictions are crucial in the early stages of drug discovery for prioritizing the synthesis of compounds with the highest likelihood of success, thereby streamlining the development process.

Investigation of Non-Covalent Interactions and Intermolecular Forces

The biological activity of any small molecule, including this compound, is fundamentally governed by its ability to engage in non-covalent interactions with its biological target, typically a protein or enzyme. Computational chemistry provides powerful tools to investigate these intricate intermolecular forces at an atomic level of detail. For this compound, the key non-covalent interactions are expected to be a combination of halogen bonds, hydrogen bonds, and van der Waals forces.

Halogen Bonding: A significant feature of this compound is the presence of a bromine atom at the C-5 position. Halogen atoms, particularly bromine and iodine, can participate in a highly directional, non-covalent interaction known as halogen bonding. This occurs due to the presence of a region of positive electrostatic potential, termed a "σ-hole," on the outermost portion of the halogen atom, which can interact favorably with nucleophilic atoms such as oxygen or nitrogen in the amino acid residues of a protein. Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations are pivotal in characterizing the strength and geometry of these halogen bonds.

Hydrogen Bonding: The nitrogen atom in the quinoline ring of this compound can act as a hydrogen bond acceptor, forming interactions with hydrogen bond donors in a protein's active site, such as the backbone N-H of amino acids or the side chains of residues like serine, threonine, or lysine. These interactions are crucial for the specific recognition and binding of the molecule to its target.

Van der Waals Forces: The planar aromatic quinoline ring system contributes significantly to the molecule's binding through van der Waals forces, including π-π stacking and hydrophobic interactions. The fluorine atoms at positions 6 and 8 can also influence these interactions by modifying the electronic distribution of the aromatic system and participating in favorable contacts with the protein environment.

Molecular docking and molecular dynamics simulations are the primary computational techniques used to explore these non-covalent interactions. Docking studies can predict the preferred binding orientation of this compound within a protein's active site, while molecular dynamics simulations can provide insights into the stability of these interactions over time and the conformational changes that may occur upon binding.

The following table summarizes the key non-covalent interactions anticipated for this compound and the computational methods used to study them.

Type of InteractionKey Molecular Features InvolvedPrimary Computational Investigation Methods
Halogen Bonding C5-Bromo groupDensity Functional Theory (DFT), Molecular Dynamics (MD) Simulations, Quantum Theory of Atoms in Molecules (QTAIM)
Hydrogen Bonding Quinoline ring nitrogenMolecular Docking, Molecular Dynamics (MD) Simulations
π-π Stacking Aromatic quinoline ring systemMolecular Docking, Molecular Dynamics (MD) Simulations
Hydrophobic Interactions Entire molecular scaffoldMolecular Docking, Molecular Dynamics (MD) Simulations

A thorough computational investigation of these non-covalent interactions is essential for understanding the molecular basis of this compound's activity and for the rational design of new analogs with improved potency and selectivity.

Applications in Pre Clinical Research and Advanced Materials Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

In synthetic chemistry, 5-Bromo-6,8-difluoroquinoline is highly valued as a building block. The presence of multiple, distinct halogen atoms provides chemists with a toolkit of reactive sites that can be addressed selectively to construct elaborate molecular designs.

Precursor for Other Halogenated Heterocycles

The structure of this compound is inherently that of a halogenated heterocycle, making it an ideal starting point for the synthesis of more complex analogues. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bonds under many reaction conditions, particularly in metal-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective replacement of the bromine atom while retaining the fluorine substituents. This chemical handle enables the introduction of various functional groups, leading to the generation of a diverse library of novel halogenated quinolines and related heterocyclic systems for further investigation.

Building Block for Polyaromatic Systems

The bromine atom at the 5-position serves as a key functional group for carbon-carbon bond formation, a critical step in the construction of larger polyaromatic systems. This is most commonly achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Heck reactions. By reacting this compound with appropriate coupling partners (e.g., boronic acids in the Suzuki reaction), chemists can append additional aromatic or heteroaromatic rings to the quinoline (B57606) core. This capability is fundamental in materials science for developing organic semiconductors and in medicinal chemistry for designing molecules that can intercalate with DNA or interact with large protein surfaces.

Exploration in Pre-Clinical Biological Activity Studies

The quinoline ring is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. The addition of fluorine and bromine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, derivatives of this compound are actively explored in various pre-clinical settings.

Enzyme Inhibition and Modulation (pre-clinical target identification)

Derivatives of this compound belong to the broader class of fluoroquinolones, which are known for their potent enzyme-inhibiting capabilities. In pre-clinical studies, these compounds are primarily investigated for their ability to target and inhibit bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. By binding to these enzymes, the compounds induce the formation of toxic complexes that lead to the fragmentation of the bacterial chromosome and ultimately cell death. This targeted mechanism of action makes them valuable leads in the search for new antibacterial agents that can overcome existing resistance mechanisms.

Receptor Ligand Development (pre-clinical binding studies)

The rigid, aromatic structure of the quinoline core makes it an excellent scaffold for designing ligands that can fit into the specific binding pockets of biological receptors. The substituents on the ring can be modified to fine-tune the molecule's shape, size, and electronic properties to achieve high-affinity and selective binding. While specific receptor binding studies for this compound itself are not extensively detailed in public literature, the general quinoline class is a cornerstone in the development of ligands for a wide range of receptors, including serotonin, dopamine, and opioid receptors. Pre-clinical research therefore involves synthesizing libraries of derivatives of this compound to screen for potential interactions with new and established receptor targets.

Anti-Pathogen Activity (e.g., antibacterial, antifungal, antiviral, in vitro)

The most significant area of pre-clinical investigation for this compound derivatives is in their activity against various pathogens. Numerous studies have demonstrated that modifications to the core quinoline structure can yield compounds with potent in vitro activity against a spectrum of microbes.

Modifications at the C-7 position of the related 6,8-difluoroquinolone scaffold have yielded derivatives with significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration required to inhibit visible microbial growth. Studies have shown that certain derivatives exhibit potent antimicrobial activity with MIC values below 1 µg/mL. The presence of halogen atoms is often correlated with enhanced anti-pathogenic effects.

Below is a table summarizing the in vitro antibacterial activity of selected 6,8-difluoroquinolone derivatives from pre-clinical research.

Derivative ClassTarget OrganismMIC (µg/mL)Reference
7-Substituted-6,8-difluoroquinolonesGram-positive bacteria≤ 0.860
7-Substituted-6,8-difluoroquinolonesGram-negative bacteria≤ 0.860
Substituted hydrazinoquinolonesEscherichia coli120 - 515
Substituted hydrazinoquinolonesStaphylococcus aureus120 - 515

Lack of Specific Research Data for "this compound" in Specified Applications

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of specific research data concerning the chemical compound This compound within the precise application areas outlined in the provided structure.

The request specified a detailed article focusing solely on "this compound" with sections dedicated to:

Anti-Cancer Activity: Including in vitro cell line studies and mechanistic insights.

Contributions to Materials Science and Engineering: Specifically its use as a component in OLEDs, a building block for functional polymers, and in the development of fluorescent probes.

Use in Supramolecular Chemistry and Self-Assembly.

For instance, related compounds like "5-Bromo-6-fluoroquinoline-2-carbaldehyde" have been investigated for their potential as anti-cancer agents and in materials science applications like OLEDs. Similarly, other quinoline derivatives have been explored as building blocks for various functional materials. However, this information cannot be attributed to This compound itself without specific scientific evidence.

Therefore, due to the lack of available data for this specific compound in the requested applications, it is not possible to generate the thorough, informative, and scientifically accurate article as instructed. The creation of content would require speculation or the incorrect attribution of properties from related molecules, which would compromise the scientific integrity of the article.

Advanced Analytical Methodologies for Structural and Chemical Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. For 5-Bromo-6,8-difluoroquinoline, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₄BrF₂N.

The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak ([M]⁺) and the [M+2]⁺ peak would be of nearly equal intensity, separated by two mass units. This distinctive pattern is a clear indicator of a monobrominated compound.

Fragmentation analysis, typically achieved through techniques like collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. The fragmentation of the this compound molecular ion would likely proceed through the loss of bromine, fluorine, or hydrofluoric acid (HF), as well as the cleavage of the quinoline (B57606) ring system. The observed fragment ions would be compared against theoretical fragmentation patterns to further corroborate the proposed structure.

Table 1: Predicted HRMS Data for this compound

IonFormulaCalculated m/zIsotopic Abundance (%)
[M]⁺C₉H₄⁷⁹BrF₂N⁺242.9546100.0
[M+2]⁺C₉H₄⁸¹BrF₂N⁺244.952697.3

Note: The data in this table is theoretical and serves as an illustrative example of expected HRMS results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A full suite of NMR experiments, including 1D and 2D techniques, would be necessary to unambiguously assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals and to confirm the connectivity of the atoms in this compound.

¹H NMR: The proton NMR spectrum would be expected to show signals for the four aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. The proton at the C7 position, being situated between two fluorine atoms, would likely appear as a triplet due to coupling with both F6 and F8. The protons on the pyridine (B92270) ring (H2, H3, and H4) would exhibit their characteristic coupling patterns.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons directly bonded to the electronegative fluorine and bromine atoms (C5, C6, and C8) would be significantly deshielded and appear at lower field. The chemical shifts of the other carbons would also be influenced by the positions of the halogen substituents.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. thermofisher.comwikipedia.org It would be expected to show two distinct signals for the non-equivalent fluorine atoms at the C6 and C8 positions. The chemical shifts of these fluorine atoms and their coupling to each other, as well as to the neighboring protons, would provide crucial information for structural confirmation. wikipedia.org

Table 2: Predicted ¹H and ¹⁹F NMR Chemical Shifts for this compound

PositionNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-2¹H8.8 - 9.0ddJ(H2,H3), J(H2,H4)
H-3¹H7.5 - 7.7ddJ(H3,H2), J(H3,H4)
H-4¹H8.2 - 8.4dJ(H4,H3)
H-7¹H7.6 - 7.8tJ(H7,F6), J(H7,F8)
F-6¹⁹F-110 to -130dJ(F6,F8)
F-8¹⁹F-120 to -140dJ(F8,F6)

Note: The data in this table is predictive and based on the analysis of similar fluoroquinoline structures. Actual values may vary.

Two-dimensional NMR experiments are essential for assembling the complete molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring (H2-H3-H4).

HSQC (Heteronuclear Single Quantum Coherence): HSQC would establish the direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of the protonated carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC would be critical in establishing the connectivity across the entire quinoline ring system and confirming the positions of the bromo and fluoro substituents by observing correlations from protons to quaternary carbons. For instance, correlations from H-4 to C-5 and from H-7 to C-5, C-6, and C-8 would be key in confirming the substitution pattern.

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This technique is particularly valuable for characterizing polymorphism, where a compound can exist in different crystal structures. By analyzing the chemical shifts and couplings in the solid state, one can gain insights into the molecular packing and intermolecular interactions within the crystal lattice.

X-ray Crystallography for Single Crystal Structure Determination

Table 3: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)8.5
β (°)105
Volume (ų)735
Z4

Note: This data is hypothetical and serves as an example of the type of information obtained from an X-ray crystallographic study.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H stretching and bending vibrations, as well as the C=C and C=N stretching vibrations of the quinoline ring. The C-Br and C-F stretching vibrations would also give rise to distinct bands, typically in the lower frequency region of the spectrum. The combination of IR and Raman data can provide a more complete vibrational analysis, as some modes may be more active in one technique than the other due to selection rules. Theoretical calculations using methods like Density Functional Theory (DFT) are often used in conjunction with experimental spectra to aid in the assignment of the observed vibrational bands. nih.govnih.gov

Table 4: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretching
1620-1580C=C and C=N stretching
1400-1000Aromatic in-plane C-H bending
1100-1000C-F stretching
900-700Aromatic out-of-plane C-H bending
700-500C-Br stretching

Note: The wavenumbers are approximate and based on typical ranges for these functional groups in similar aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, promoting electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. For aromatic and heteroaromatic compounds like quinoline derivatives, the primary electronic transitions observed are typically π → π* and n → π* transitions.

A hypothetical UV-Vis analysis of this compound would involve dissolving the compound in a suitable transparent solvent (e.g., ethanol, methanol (B129727), or cyclohexane) and recording the absorbance as a function of wavelength. The resulting spectrum would provide valuable information on the molecule's chromophores and its potential for applications in materials science and photochemistry.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

Solventλmax 1 (nm)Molar Absorptivity (ε) 1 (L mol-1 cm-1)λmax 2 (nm)Molar Absorptivity (ε) 2 (L mol-1 cm-1)Transition Type
EthanolData Not AvailableData Not AvailableData Not AvailableData Not Availableπ → π
MethanolData Not AvailableData Not AvailableData Not AvailableData Not Availableπ → π
CyclohexaneData Not AvailableData Not AvailableData Not AvailableData Not Availablen → π*

Note: The table is illustrative. Specific experimental values for this compound are not currently published in the reviewed scientific literature.

Electrochemical Methods for Redox Potential Determination and Electrosynthesis Studies

Electrochemical methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox properties of a molecule. These techniques can determine the potentials at which a compound undergoes oxidation and reduction, providing insights into its electronic structure and reactivity. For halogenated quinolines, the redox potentials are influenced by the nature and position of the halogen substituents.

A cyclic voltammetry experiment for this compound would typically involve dissolving the compound in an organic solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to the oxidation and reduction processes. The positions of these peaks provide the formal redox potentials. This information is critical for applications in areas such as organic electronics, sensor development, and understanding metabolic pathways. Furthermore, electrochemical methods can be employed for the electrosynthesis of novel derivatives of this compound by controlling the electrode potential to drive specific chemical reactions.

Table 2: Anticipated Electrochemical Data for this compound

TechniqueSolvent/ElectrolyteWorking ElectrodeScan Rate (mV/s)Oxidation Potential (Epa vs. ref)Reduction Potential (Epc vs. ref)
Cyclic VoltammetryData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: This table represents the type of data that would be generated from an electrochemical analysis. Specific experimental values for this compound are not available in the current literature.

Advanced Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods in this regard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a compound like this compound, a reversed-phase HPLC method would likely be effective. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol and water). The separation is based on the hydrophobicity of the analytes. The retention time (the time it takes for the compound to elute from the column) is a characteristic parameter under a specific set of conditions and can be used for identification and quantification. The purity of the compound can be determined by the presence of a single, sharp peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For volatile and thermally stable compounds like many quinoline derivatives, GC-MS is an ideal analytical tool. The sample is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for definitive identification of the compound and any impurities.

Table 3: Illustrative Chromatographic Conditions for the Analysis of this compound

TechniqueColumnMobile Phase/Carrier GasDetectorRetention TimePurity (%)
HPLC Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
GC-MS Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: The table outlines the parameters that would be defined in an analytical method. Specific, validated methods for this compound have not been detailed in the reviewed literature.

Future Research Directions and Unexplored Avenues for 5 Bromo 6,8 Difluoroquinoline

Development of More Sustainable and Greener Synthetic Routes

The imperative for environmentally benign chemical manufacturing necessitates a paradigm shift in the synthesis of 5-Bromo-6,8-difluoroquinoline. Future research should prioritize the development of sustainable and greener synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions and generate significant chemical waste. A forward-looking approach would embrace the principles of green chemistry. This includes the exploration of alternative energy sources such as microwave irradiation and photocatalysis . nih.govrsc.org These methods can often accelerate reaction rates and improve yields under milder conditions compared to conventional heating. rsc.orgresearchgate.net

The use of greener solvents , such as water or ethanol, is another critical area of investigation. rsc.orgresearchgate.net Moving away from volatile and toxic organic solvents will significantly reduce the environmental footprint of the synthesis. Furthermore, the development and implementation of nanocatalysts and reusable solid acid catalysts could offer high efficiency and selectivity, along with the significant advantage of easy separation and recycling, thereby minimizing catalyst waste. rsc.orgmdpi.com The exploration of flow chemistry presents a transformative opportunity for the synthesis of halogenated quinolines. nih.govresearchgate.netjptcp.com Continuous flow processes can enhance safety, improve reaction control, and facilitate scalability, all of which are crucial for industrial applications. nih.govnih.gov

Green Chemistry ApproachPotential Benefits for this compound Synthesis
Photocatalysis Utilizes visible light as an energy source, enabling milder reaction conditions and potentially novel reaction pathways. nih.govresearchgate.net
Microwave Irradiation Can significantly reduce reaction times and improve yields. researchgate.net
Greener Solvents Reduces the use of hazardous and volatile organic compounds, minimizing environmental impact. rsc.orgresearchgate.net
Nanocatalysts Offers high catalytic activity and selectivity, with the potential for recyclability. mdpi.com
Flow Chemistry Enhances safety, scalability, and process control for industrial production. nih.govresearchgate.net

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is pivotal for tuning its physicochemical properties and biological activity. Future research should focus on the exploration of novel and more efficient catalytic systems to selectively modify the molecule at its various reactive sites. The presence of a bromine atom and two fluorine atoms offers multiple handles for derivatization.

Cross-coupling reactions , such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C5-bromo position. The development of more active and robust palladium, copper, and nickel-based catalysts will be crucial for achieving high yields and functional group tolerance with this specific substrate.

Furthermore, the direct C-H functionalization of the quinoline (B57606) ring represents a highly atom-economical approach to introduce new substituents. Research into transition metal-catalyzed C-H activation at various positions on the quinoline nucleus, guided by the electronic effects of the existing halogen atoms, could unlock novel derivatives that are otherwise difficult to access.

A particularly challenging but highly rewarding area of future research is the selective catalytic activation of the C-F bonds . While C-F bonds are notoriously strong, recent advances in catalysis have shown that their selective cleavage and functionalization are becoming increasingly feasible. Developing catalytic systems that can selectively activate one of the C-F bonds in the presence of the C-Br bond, or vice versa, would provide unparalleled control over the synthesis of highly complex and novel quinoline derivatives.

Functionalization StrategyTarget Site on this compoundPotential Catalytic Systems
Cross-Coupling Reactions C5-BrPalladium, Copper, Nickel complexes
C-H Functionalization Various positions on the quinoline ringRhodium, Ruthenium, Iridium catalysts
C-F Bond Activation C6-F or C8-FTransition metal complexes, Photocatalysts

Discovery of Untapped Pre-Clinical Biological Targets and Modes of Action

While the fluoroquinolone class of compounds is well-known for its antibacterial activity via inhibition of DNA gyrase and topoisomerase IV, the unique substitution pattern of this compound suggests the potential for novel biological activities and mechanisms of action. nih.govnih.govnih.gov Future pre-clinical research should venture beyond the traditional antibacterial scope to uncover its potential in other therapeutic areas.

There is a growing body of evidence that substituted quinolines possess significant anticancer activity . mdpi.comresearchgate.netresearchgate.netnih.gov Investigations into the effects of this compound on various cancer cell lines are warranted. Such studies should aim to identify novel molecular targets, which could include protein kinases, cell cycle regulators, or pathways involved in apoptosis and angiogenesis. rsc.orgmdpi.comnih.gov The presence of halogen atoms can significantly influence the lipophilicity and electronic properties of the molecule, potentially leading to enhanced cell permeability and target engagement. researchgate.netresearchgate.net

The antiviral potential of quinoline derivatives is another promising avenue for exploration. jptcp.comnih.gov Screening of this compound against a panel of viruses could reveal novel antiviral leads. Mechanistic studies would then be necessary to elucidate the specific viral proteins or host factors that are targeted.

Furthermore, the anti-inflammatory and neuroprotective properties of certain quinoline derivatives suggest that this compound could be investigated for its potential in treating inflammatory and neurodegenerative diseases. researchgate.net

Potential Therapeutic AreaPossible Biological Targets
Oncology Protein kinases, Topoisomerases, Tubulin, Apoptotic pathways rsc.orgmdpi.comresearchgate.net
Virology Viral replication enzymes, Host-pathogen interaction proteins jptcp.comnih.gov
Inflammation Pro-inflammatory cytokines, Inflammatory signaling pathways
Neurodegeneration Enzymes involved in neuroinflammation, Protein aggregation pathways

Integration into Emerging Functional Materials

The unique electronic and photophysical properties endowed by the bromine and fluorine substituents make this compound an attractive building block for the development of novel functional materials. Future research should focus on integrating this compound into emerging material science applications.

The electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the quinoline system, making it a potential candidate for use as an n-type organic semiconductor . researchgate.netnih.gov The incorporation of this compound into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) could lead to materials with improved electron mobility and stability. researchgate.netnih.gov The bromine atom also provides a convenient handle for further modification and polymerization to create novel conjugated polymers with tailored electronic properties.

Quinoline derivatives have also shown significant promise as fluorescent chemical sensors . nih.govnih.govresearchgate.net The rigid, planar structure and the potential for intramolecular charge transfer upon binding to analytes make them excellent fluorophores. Future work could involve designing and synthesizing derivatives of this compound that can selectively detect metal ions, anions, or biologically important molecules through changes in their fluorescence emission. The high quantum yield of some quinoline derivatives further enhances their suitability for sensing applications. researchgate.net

Material ApplicationKey Properties of this compound
Organic Electronics (OFETs, OLEDs) Tunable HOMO/LUMO levels due to fluorine substitution, potential for polymerization via the bromo group. researchgate.netnih.gov
Chemical Sensors Rigid and planar structure, potential for fluorescence modulation upon analyte binding. nih.govnih.govresearchgate.net
Functional Polymers The bromo-substituent allows for incorporation into polymer chains via cross-coupling reactions.

Synergy Between Computational Design and Experimental Validation

The integration of computational chemistry with experimental synthesis and testing can significantly accelerate the discovery and optimization of novel derivatives of this compound. A synergistic approach, where computational predictions guide experimental efforts and experimental results refine computational models, is a key future direction.

Molecular modeling techniques , such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the biological activity of virtual libraries of this compound derivatives against various biological targets. nih.govnih.govresearchgate.net This in silico screening can help prioritize the synthesis of the most promising candidates, saving time and resources. nih.govjptcp.com For instance, docking studies can predict the binding modes of these compounds within the active sites of enzymes like DNA gyrase or various protein kinases, providing insights into the structural features required for potent inhibition. researchgate.netnih.gov

Density Functional Theory (DFT) calculations can be used to predict the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. researchgate.net This can aid in understanding reaction mechanisms and in designing molecules with specific electronic properties for materials science applications. The synergy between computational predictions and experimental validation is crucial for building accurate and predictive models for the rational design of new functional molecules. rsc.orgresearchgate.net

Computational MethodApplication in this compound Research
Molecular Docking Predicting binding modes and affinities to biological targets. nih.govresearchgate.netnih.gov
QSAR/CoMFA Developing predictive models for biological activity. researchgate.net
DFT Calculations Predicting electronic properties, reactivity, and spectroscopic data. researchgate.net
Molecular Dynamics Simulating the dynamic behavior of the molecule and its complexes with biological targets. nih.gov

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and developing new, more efficient transformations. Future research should employ advanced analytical and computational techniques to elucidate the intricate details of these chemical processes.

For complex catalytic reactions, such as C-H activation or C-F bond functionalization, detailed mechanistic studies can help to identify reaction intermediates, transition states, and the role of the catalyst. This knowledge can then be used to design more effective catalysts and reaction conditions. Techniques such as in situ spectroscopy (e.g., NMR, IR) and kinetic studies can provide valuable experimental data to support or refute proposed mechanisms.

Computational chemistry, particularly DFT, can be a powerful tool for mapping out reaction pathways and understanding the factors that control selectivity. By modeling the energies of intermediates and transition states, researchers can gain insights into why a particular reaction follows a certain course and how it can be steered towards a desired outcome. This fundamental understanding is crucial for moving beyond trial-and-error approaches to a more rational and predictable design of chemical reactions.

Q & A

Q. What are the established synthetic routes for 5-Bromo-6,8-difluoroquinoline, and what key intermediates are involved?

Methodological Answer: Synthesis typically involves halogenation and fluorination of quinoline precursors. For example:

  • Bromination : Direct bromination of quinoline derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity at the 5-position .
  • Fluorination : Electrophilic fluorination using Selectfluor™ or metal-mediated halogen exchange (e.g., Balz-Schiemann reaction) to introduce fluorine at the 6- and 8-positions .
    Key intermediates include 6,8-difluoroquinoline (prior to bromination) and brominated precursors (e.g., 5-bromo-8-fluoroquinoline). Reaction monitoring via 19F NMR is critical to confirm fluorination positions .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H, 13C, and 19F NMR to confirm substitution patterns and purity. For example, 19F NMR can distinguish between fluorine atoms at positions 6 and 8 .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotope ratio).
  • X-ray Crystallography : Determines crystal structure and electronic effects of halogen substitution .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation/fluorination steps be addressed during synthesis?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., sulfonic acid) to steer bromination/fluorination to desired positions .
  • Catalytic Systems : Use transition metals (e.g., Pd or Cu) to mediate halogen exchange. For example, Pd-catalyzed cross-coupling can enhance selectivity in multi-halogenated quinolines .
  • Computational Modeling : Predict reactivity using DFT calculations to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. What mechanistic insights explain the antimicrobial activity of halogenated quinolines like this compound?

Methodological Answer:

  • DNA Interaction : Fluorine and bromine substituents enhance lipophilicity, enabling penetration into bacterial membranes. Studies on analogs suggest inhibition of DNA gyrase or topoisomerase IV, critical for bacterial DNA replication .
  • Structure-Activity Relationship (SAR) : Compare activity across derivatives (e.g., 6-Bromo-5,8-difluoroquinoline vs. 4-Chloro-8-fluoro-2-methylquinoline) to identify substituent effects. For example, electron-withdrawing groups (e.g., Br, F) increase electrophilicity, enhancing target binding .

Q. How can discrepancies in reported biological activity data for halogenated quinolines be resolved?

Methodological Answer:

  • Standardized Assays : Use consistent protocols (e.g., MIC testing for antimicrobial activity) across studies to reduce variability .
  • Data Normalization : Account for substituent positional effects using similarity indices (e.g., a 0.86 similarity index for 6-Bromo-4-chloro-8-fluoroquinoline vs. the target compound) to contextualize activity differences .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, fluorination at the 6- and 8-positions correlates with improved Gram-negative bacterial inhibition .

Q. What strategies optimize the physicochemical stability of this compound in aqueous solutions?

Methodological Answer:

  • pKa Determination : Use potentiometric titration (as done for analogs like 5-bromo-6,7-dihydroxy-N-methyl-3-sulfoquinoline) to identify pH-dependent degradation pathways .
  • Formulation Studies : Incorporate cyclodextrins or liposomal encapsulation to enhance solubility and reduce hydrolysis .
  • Accelerated Stability Testing : Monitor degradation under stress conditions (e.g., high temperature, UV light) via HPLC-UV to predict shelf-life .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6,8-difluoroquinoline
Reactant of Route 2
Reactant of Route 2
5-Bromo-6,8-difluoroquinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.